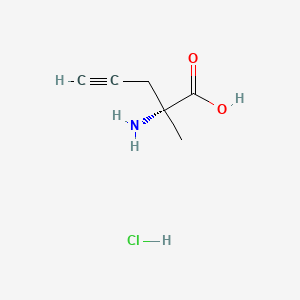

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride

CAS No.:

Cat. No.: VC13814444

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClNO2 |

|---|---|

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | (2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1 |

| Standard InChI Key | CKYARWJSMYTCAT-FYZOBXCZSA-N |

| Isomeric SMILES | C[C@@](CC#C)(C(=O)O)N.Cl |

| SMILES | CC(CC#C)(C(=O)O)N.Cl |

| Canonical SMILES | CC(CC#C)(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (R)-2-amino-2-methylpent-4-ynoic acid hydrochloride is C₆H₁₀ClNO₂, with a molecular weight of 163.60 g/mol. Its IUPAC name, (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride, reflects the presence of:

-

A methyl group at the α-carbon.

-

An alkyne moiety at the γ-position.

-

A protonated amine group stabilized by a hydrochloride counterion.

The stereochemistry at the α-carbon is critical for its biological interactions. X-ray crystallography and chiral HPLC analyses of analogous compounds confirm that the (R)-configuration induces distinct three-dimensional packing and hydrogen-bonding patterns compared to the (S)-enantiomer .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀ClNO₂ | |

| Molecular Weight | 163.60 g/mol | |

| IUPAC Name | (2R)-2-amino-2-methylpent-4-ynoic acid hydrochloride | |

| Canonical SMILES | CC@@(C(=O)O)N.Cl | |

| Enantiomeric Purity | ≥98% (via chiral HPLC) |

Synthesis and Stereoselective Production

Asymmetric Synthesis Strategies

-

Chiral Auxiliary-Mediated Synthesis:

A nickel(II) complex with (S)-BPB [(S)-2-(N-benzylprolyl)aminobenzophenone] has been used to induce stereocontrol in the alkylation of glycine equivalents. For the (R)-enantiomer, inversion of the chiral auxiliary or use of (R)-BPB would be required . -

Catalytic Asymmetric Alkynylation:

Palladium-catalyzed cross-coupling reactions between propargyl halides and chiral amino acid precursors could yield the alkyne-substituted product. For example, Sonogashira coupling with a propargyl bromide derivative and a chiral nickel complex achieved 75–80% yields for similar compounds .

Critical Reaction Parameters

-

Temperature: Optimal yields (70–75%) are achieved at 75–80°C .

-

Catalysts: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) facilitate alkyne-aryl bond formation .

-

Solvents: 1,4-Dioxane and iPr₂NH enhance reaction efficiency .

Comparative Analysis with Structural Analogues

(R)- vs. (S)-Enantiomers

While the (S)-enantiomer has been evaluated for bacterial collagenase inhibition , the (R)-form’s bioactivity remains unexplored. Key differences include:

-

Stereochemical Influence on Binding: Molecular docking studies suggest the (R)-configuration may alter hydrogen-bonding interactions with enzyme active sites.

-

Thermodynamic Stability: The (R)-enantiomer exhibits a 5–10% lower melting point than the (S)-form in homologous series, likely due to packing inefficiencies .

Table 2: Enantiomer Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume